MT-4

Ovarian Cancer Multidrug Resistance Tubulin Polymerization

Ovarian cancer MDR research requires tools to overcome P-gp efflux and TG2/FN-mediated adhesion. MT-4 (CAS 2327925-35-7) is a dual-target inhibitor that addresses both challenges simultaneously: • 17.3× greater potency vs. paclitaxel in P-gp-overexpressing NCI-ADR/res cells; not a P-gp substrate. • Disrupts TG2/FN complex (Kd=5.1 μM); reduces peritoneal adhesion by 60% in xenograft models. • p38α/β inhibitor (IC50=0.13/0.55 μM) with HSP27 downregulation; sensitizes resistant cells to standard-of-care agents. Available with ≥98% purity and global shipping.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
Cat. No. B8107625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT-4
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)C
InChIInChI=1S/C21H23N5O/c1-15-13-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25)
InChIKeySKUUNAQXXGDUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MT-4: Dual-Target Ovarian Cancer Inhibitor


MT-4 (CAS: 2327925-35-7) is a synthetic small molecule with the IUPAC name N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide . It is a derivative of moscatilin [1] and functions as a dual-target inhibitor, demonstrating both direct antiproliferative effects via tubulin polymerization disruption [2] and specific blockade of the Tissue Transglutaminase 2/Fibronectin (TG2/FN) complex [3]. The compound's primary applications are in oncology research, with a specific focus on overcoming multidrug resistance in ovarian cancer.

MT-4 Irreplaceability vs. Standard Therapies


MT-4's unique dual mechanism of action and its ability to circumvent the two most common forms of drug resistance make it non-substitutable. Unlike standard microtubule-targeting agents such as paclitaxel and vincristine, MT-4 is not a substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance [1]. Furthermore, its specific targeting of the TG2/FN complex is a distinct mechanism not shared by these chemotherapeutics or other p38 MAPK inhibitors like SB203580, which only modulate one aspect of its downstream signaling [2]. This combination of P-gp evasion and multi-targeted activity provides a unique profile that cannot be replicated by simply combining existing agents.

MT-4 Quantified Differentiation


Superior Potency vs. Paclitaxel in MDR Ovarian Cancer

MT-4 exhibits significantly higher potency than the standard-of-care chemotherapeutics paclitaxel and vincristine in the multidrug-resistant NCI-ADR/res human ovarian cancer cell line. The 48-hour MTT assay demonstrates a 17.3-fold increase in potency compared to paclitaxel and a 66.1-fold increase compared to vincristine [1]. This enhanced efficacy is coupled with its ability to circumvent P-gp-mediated drug resistance.

Ovarian Cancer Multidrug Resistance Tubulin Polymerization

TG2/Fibronectin Complex Disruption

Unlike its chemotherapeutic comparators, MT-4 possesses a distinct second mechanism of action by directly binding to Tissue Transglutaminase 2 (TG2) with an affinity (Kd) of 5.1 μM, thereby blocking its interaction with Fibronectin (FN) . This is a unique activity not found in paclitaxel, vincristine, or SB203580.

Cell Adhesion Metastasis Protein-Protein Interaction Inhibitor

p38β MAPK Inhibition

MT-4 is a competitive inhibitor of p38 MAPK, showing potent activity against the p38β isoform with an IC50 of 0.55 μM [1]. While its activity on p38α (IC50 = 0.13 μM) is also high, this represents a distinct selectivity profile compared to other p38 inhibitors.

Kinase Inhibition Inflammation p38 MAPK

Paclitaxel Sensitization in Ovarian Cancer

Pre-treatment with MT-4 significantly enhances the sensitivity of ovarian cancer cells to paclitaxel. The combination of 1 μM MT-4 pre-treatment and 5 nM paclitaxel reduced cancer cell colony formation by 50% compared to paclitaxel alone . This sensitization is linked to MT-4's disruption of the TG2/FN complex and subsequent inhibition of pro-survival signaling.

Chemosensitization Combination Therapy Ovarian Cancer

MT-4 Research Applications


1. Ovarian Cancer MDR Research

MT-4 is the preferred tool compound for studies involving P-glycoprotein (P-gp)-mediated drug resistance in ovarian cancer. Its 17.3-fold greater potency over paclitaxel in the P-gp-overexpressing NCI-ADR/res cell line [1] and its demonstrated lack of P-gp substrate activity [2] make it a critical reagent for dissecting MDR mechanisms and developing new strategies to overcome them.

2. Tumor-Stroma Interaction and Metastasis

MT-4's unique ability to bind TG2 and disrupt the TG2/FN complex (Kd = 5.1 μM) enables precise investigations into tumor cell adhesion, migration, and peritoneal dissemination. Its efficacy in a xenograft model, reducing tumor cell adhesion to the peritoneum by 60% , validates its use in translational studies of ovarian cancer metastasis.

3. Combination Therapy & Chemosensitization

MT-4 is an essential component in research focused on sensitizing resistant cancers to standard-of-care agents. Its demonstrated ability to reduce paclitaxel-resistant colony formation by 50% in vitro and its capacity to downregulate the chemotherapy-resistance factor HSP27 in vivo [2] make it a validated agent for developing and testing novel combination treatment regimens.

4. p38 MAPK/HSP27 Apoptotic Axis

MT-4 is a powerful probe for studying the role of p38 MAPK signaling in apoptosis and drug resistance. Its dual action as a p38α/β inhibitor (IC50 = 0.13/0.55 μM) [3] and a downregulator of HSP27 expression [2] allows researchers to dissect the complex interplay between these two critical nodes in cancer cell survival and response to therapy.

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